Fmoc-N-Methyl-Tyrosine(tBu)-Hydroxyl is a derivative of tyrosine, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. This compound is particularly valuable in studies involving the modification of peptides and proteins, especially in the context of studying biological activity and interactions.
Fmoc-N-Methyl-Tyrosine(tBu)-Hydroxyl can be sourced from various chemical suppliers specializing in peptide synthesis reagents. It is often synthesized in laboratories that focus on organic chemistry and peptide research.
This compound falls under the category of amino acid derivatives and is specifically classified as a protected amino acid. It is primarily used in solid-phase peptide synthesis (SPPS) as a building block for constructing peptides with specific modifications.
The synthesis of Fmoc-N-Methyl-Tyrosine(tBu)-Hydroxyl typically involves the following steps:
The use of solid-phase synthesis techniques allows for efficient coupling and deprotection steps, minimizing side reactions and maximizing yield. The Fmoc protecting group can be removed using piperidine, enabling subsequent coupling reactions without significant racemization.
The molecular structure of Fmoc-N-Methyl-Tyrosine(tBu)-Hydroxyl consists of:
Fmoc-N-Methyl-Tyrosine(tBu)-Hydroxyl participates in several key reactions during peptide synthesis:
The efficiency of these reactions is influenced by factors such as temperature, solvent choice, and reaction time. High-performance liquid chromatography (HPLC) is commonly employed to monitor reaction progress and purity.
The mechanism by which Fmoc-N-Methyl-Tyrosine(tBu)-Hydroxyl acts involves its incorporation into peptides where it can influence structural properties and biological activity. The N-methylation can enhance resistance to proteolytic degradation while maintaining conformational integrity.
Studies have shown that peptides containing N-methylated amino acids exhibit altered aggregation behavior, which can be beneficial in designing peptides that resist aggregation-related diseases such as amyloidosis .
Fmoc-N-Methyl-Tyrosine(tBu)-Hydroxyl is primarily used in:
The development of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry in the late 20th century revolutionized solid-phase peptide synthesis (SPPS) by providing a less hazardous alternative to traditional t-butyloxycarbonyl (Boc) methods. Unlike Boc SPPS, which required highly corrosive hydrogen fluoride for deprotection, Fmoc deprotection uses mild bases (e.g., piperidine), enabling automated synthesis and broader accessibility [3]. The Fmoc group’s orthogonal protection strategy—combining base-labile N-terminal protection with acid-labile side-chain groups—became the foundation for synthesizing complex peptides, including those with post-translational modifications [3]. By the 2000s, industrial-scale production of Fmoc amino acids reduced costs and improved purity (>99% HPLC), cementing Fmoc SPPS as the dominant method for therapeutic peptides and peptidomimetics [3]. This innovation directly enabled derivatives like Fmoc-N-Me-Tyr(tBu)-OH to enter commercial use, leveraging economies of scale and rigorous quality control.
Table 1: Evolution of Fmoc SPPS Enabling Complex Derivatives
Era | Protection Strategy | Key Advancements | Impact on Derivatives |
---|---|---|---|
1970s–1980s | Early Fmoc/tBu | Replacement of Boc/HF with base-labile Fmoc | Safer deprotection; automation-compatible protocols |
1990s–2000s | Orthogonal side-chain groups | Pseudoprolines, backbone protection | Synthesis of "difficult sequences" >50 residues |
2010s–Present | Industrial-scale production | >99% HPLC purity; low acetic acid content (<0.02%) | Commercial accessibility of modified building blocks (e.g., N-methylated Tyr) |
N-Methylation alters tyrosine’s backbone by replacing the amide hydrogen with a methyl group, which confers critical advantages in peptide design. This modification:
Simultaneously, tert-butyl protection of tyrosine’s phenolic hydroxyl group addresses inherent reactivity challenges:
In Fmoc-N-Me-Tyr(tBu)-OH, these modifications synergize to create a building block that maintains stereochemical integrity ([α]²²/D = -49.0°, c = 0.5% in DMF) while resisting synthesis-derived side products [1] [8].
This derivative exemplifies the refinement of Fmoc amino acids for specialized applications. Its primary roles include:
Table 2: Key Properties of Fmoc-N-Me-Tyr(tBu)-OH vs. Standard Tyrosine Derivatives
Property | Fmoc-N-Me-Tyr(tBu)-OH | Fmoc-Tyr(tBu)-OH | Notes |
---|---|---|---|
Molecular Weight | 473.56 g/mol [8] | 459.5 g/mol [9] | Higher due to N-methyl |
Solubility | >50 mg/mL in DMF [2] | ~50 mg/mL in DMF [9] | Critical for concentrated coupling |
Optical Activity | [α]²²/D: -49.0° (DMF) [1] | [α]²⁰/D: -29° (DMF) [9] | Confirms chiral integrity |
Purity | ≥98% (HPLC) [2] [4] | ≥98% (HPLC) [9] | Essential for long sequences |
Stability | 2–8°C (desiccated) [1] | 2–8°C [9] | Prevents Fmoc decomposition |
Additionally, Fmoc-N-Me-Tyr(tBu)-OH integrates into advanced strategies like pseudoproline dipeptides (e.g., Fmoc-Tyr(tBu)-Ser[ψ(Me,Me)pro]-OH) to further suppress aggregation in long-chain syntheses [5]. Its commercial availability from suppliers like Novabiochem® underscores its industrial relevance [2] [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: